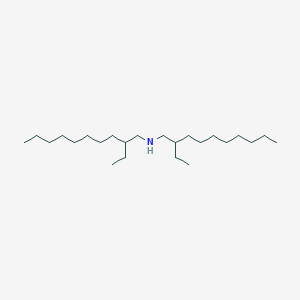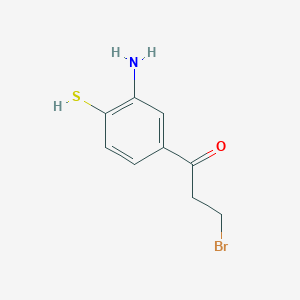![molecular formula C12H17NO3 B14044021 2-[2,3-Dihydro-1,4-benzodioxin-2-yl(ethyl)amino]ethanol CAS No. 101221-45-8](/img/structure/B14044021.png)
2-[2,3-Dihydro-1,4-benzodioxin-2-yl(ethyl)amino]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2,3-Dihydro-1,4-benzodioxin-2-yl(ethyl)amino]ethanol is a chemical compound characterized by the presence of a benzodioxin ring fused with an ethanolamine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,3-Dihydro-1,4-benzodioxin-2-yl(ethyl)amino]ethanol typically involves the reaction of 2,3-dihydro-1,4-benzodioxin with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The product is then purified through techniques such as recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions
2-[2,3-Dihydro-1,4-benzodioxin-2-yl(ethyl)amino]ethanol can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in a variety of substituted products .
Wissenschaftliche Forschungsanwendungen
2-[2,3-Dihydro-1,4-benzodioxin-2-yl(ethyl)amino]ethanol has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-[2,3-Dihydro-1,4-benzodioxin-2-yl(ethyl)amino]ethanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular signaling and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Benzodioxin-2-methanol: Similar in structure but with a methanol group instead of ethanolamine.
Ethyl 1,4-benzodioxan-2-carboxylate: Contains a carboxylate group, differing in its functional group and potential reactivity.
Uniqueness
2-[2,3-Dihydro-1,4-benzodioxin-2-yl(ethyl)amino]ethanol is unique due to its combination of a benzodioxin ring with an ethanolamine moiety, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
101221-45-8 |
|---|---|
Molekularformel |
C12H17NO3 |
Molekulargewicht |
223.27 g/mol |
IUPAC-Name |
2-[2,3-dihydro-1,4-benzodioxin-3-yl(ethyl)amino]ethanol |
InChI |
InChI=1S/C12H17NO3/c1-2-13(7-8-14)12-9-15-10-5-3-4-6-11(10)16-12/h3-6,12,14H,2,7-9H2,1H3 |
InChI-Schlüssel |
ZKAKIZKTGWUHFD-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CCO)C1COC2=CC=CC=C2O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Bis(7-oxa-2-azaspiro[3.5]nonan-3-yl) oxalate](/img/structure/B14043969.png)




![1-Oxa-8-Azaspiro[4.5]Dec-2-Ylmethanol Hydrochloride](/img/structure/B14043994.png)




